Nizofenone

概要

説明

ニゾフェノンは、脳への酸素供給の中断である脳虚血後にニューロンを死滅から守る作用で知られる神経保護薬です。 この化合物は、脳卒中などの急性神経学的状態の治療に可能性を示しています .

2. 製法

ニゾフェノンは、2-ブロモ(またはクロロ)-5-ニトロ安息香酸と2-(N,N-ジエチル)メチルイミダゾールを原料として合成されます。 合成経路には、置換、加水分解、アシル化、フリーデル・クラフツ反応が含まれます . 工業生産方法は異なる場合がありますが、一般的に化合物の純度と効力を確保するために同様の工程に従います。

3. 化学反応の分析

ニゾフェノンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究での応用

ニゾフェノンは、その神経保護特性について広く研究されています。以下のような分野で有望視されています。

化学: さまざまな化学反応や研究におけるモデル化合物として使用されます。

生物学: ニューロン細胞や脳機能に対する影響が調査されています。

医学: 脳卒中や脳虚血などの急性神経学的状態の潜在的な治療法

産業: 神経保護薬の開発や関連する研究に使用されます。

準備方法

Nizofenone is synthesized using 2-bromo (or chloro)-5-nitrobenzoate and 2-(N,N-diethyl)methylimidazole as starting materials. The synthetic route involves substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . Industrial production methods may vary, but they generally follow similar steps to ensure the purity and efficacy of the compound.

化学反応の分析

Nizofenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Nizofenone has been extensively studied for its neuroprotective properties. It has shown promise in:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Investigated for its effects on neuronal cells and brain function.

Medicine: Potential treatment for acute neurological conditions such as stroke and cerebral ischemia

Industry: Used in the development of neuroprotective drugs and related research.

作用機序

ニゾフェノンは、脳虚血後にニューロンを死滅から守ることで効果を発揮します。 グルタミン酸の放出と乳酸の蓄積を抑制し、これらは酸素欠乏時のニューロン損傷における重要な因子です . 関与する分子標的と経路には、酸化ストレスの抑制と細胞エネルギー代謝の安定化が含まれます。

類似化合物との比較

ニゾフェノンは、ベンゾフェノンとして知られる有機化合物のクラスに属します。類似の化合物には以下のようなものがあります。

フラボノイド: 抗酸化作用で知られています。

フェニルプロパノイド: 抗炎症作用で知られています。

クマリン: 抗凝固作用で知られています。

生物活性

Nizofenone, chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate, is a compound primarily investigated for its neuroprotective properties. This article reviews its biological activity, focusing on its mechanisms, clinical evaluations, and relevant case studies.

This compound exhibits neuroprotective effects primarily through the inhibition of glutamate release and the reduction of lactate accumulation during ischemic events. Research indicates that this compound significantly reduces neuronal cell death in the hippocampus following ischemic episodes. In a study involving rats subjected to four-vessel occlusion, this compound administration (10 mg/kg intraperitoneally) completely inhibited the ischemic increase in glutamate levels and the post-ischemic rise in lactate levels, suggesting its potential role in mitigating excitotoxicity and metabolic disturbances associated with ischemia .

Delayed Ischemic Neurological Deficits

A double-blind clinical trial evaluated the efficacy of this compound in patients suffering from delayed ischemic neurological deficits following subarachnoid hemorrhage (SAH). The trial involved 100 patients, with 42 receiving this compound and 48 receiving a placebo. Results showed that although this compound did not prevent vasospasm—an important complication associated with SAH—it did improve outcomes in patients who received adequate drug coverage around the time of vasospasm onset. Specifically, those with sufficient coverage exhibited significantly better neurological outcomes compared to the placebo group (p < 0.05) .

Case Study Summary

Research Findings

The biological activity of this compound has been further elucidated through various experimental models and clinical trials:

- Neuroprotection : this compound's ability to inhibit glutamate release during ischemia is a critical factor in its neuroprotective effects. This mechanism helps prevent excitotoxicity, which is a major contributor to neuronal damage during ischemic events .

- Clinical Efficacy : In clinical settings, this compound has shown promise for improving neurological outcomes when administered promptly following SAH. The timing of administration appears to be crucial for its effectiveness .

- Safety Profile : Clinical evaluations have not reported significant adverse effects associated with this compound, making it a potentially safe option for patients at risk of delayed ischemic neurological deficits .

特性

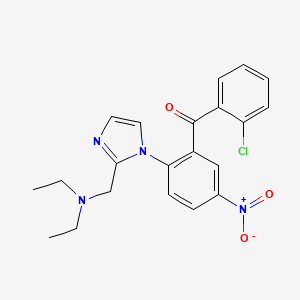

IUPAC Name |

(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGBZLHGOVJDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014745 | |

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-85-6 | |

| Record name | Nizofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nizofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIZOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。